Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate

Physical organic chemistry Acid-base equilibria Fluorine chemistry

Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate (CAS not yet widely registered; free acid CAS 2731008-98-1) is a highly fluorinated lithium 2-pyridylacetate salt. The compound integrates a trifluorinated pyridine ring with a gem-difluoro substituent at the α-carbon of the acetate moiety, yielding an acid form (α,α,3,5,6-pentafluoro-2-pyridineacetic acid) with a predicted pKa of 0.41 ± 0.10.

Molecular Formula C7HF5LiNO2
Molecular Weight 233.0 g/mol
Cat. No. B13624935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
Molecular FormulaC7HF5LiNO2
Molecular Weight233.0 g/mol
Structural Identifiers
SMILES[Li+].C1=C(C(=NC(=C1F)F)C(C(=O)[O-])(F)F)F
InChIInChI=1S/C7H2F5NO2.Li/c8-2-1-3(9)5(10)13-4(2)7(11,12)6(14)15;/h1H,(H,14,15);/q;+1/p-1
InChIKeyGCWGPQXTUBRYAW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Introduction to Lithium 2,2-Difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate


Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate (CAS not yet widely registered; free acid CAS 2731008-98-1) is a highly fluorinated lithium 2-pyridylacetate salt. The compound integrates a trifluorinated pyridine ring with a gem-difluoro substituent at the α-carbon of the acetate moiety, yielding an acid form (α,α,3,5,6-pentafluoro-2-pyridineacetic acid) with a predicted pKa of 0.41 ± 0.10 . This architecture places it among the most electron-deficient members of the 2-pyridylacetic acid family, with five fluorine atoms contributing to a molecular weight of 227.09 g/mol for the free acid . The lithium salt form is directly compatible with decarboxylative functionalization strategies without requiring separate cation exchange, as established by the general reactivity of lithium 2-pyridylacetates under catalyst-free conditions [1].

Why Lithium 2,2-Difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate Cannot Be Replaced by Generic 2-Pyridylacetate Salts


The α,α-difluoro substitution combined with pyridine-ring trifluorination creates a unique electronic profile that generic 2-pyridylacetates cannot replicate. The predicted acid dissociation constant (pKa 0.41) for the parent acid is over 20-fold stronger than the non-fluorinated analog 2,2-difluoro-2-(pyridin-2-yl)acetic acid (pKa 1.74) [1], reflecting the electron-withdrawing power of the three additional ring fluorines. This enhanced acidity translates to stronger lithium-carboxylate ionic pairing and altered solubility characteristics in organic solvents. The pentasubstituted pyridine ring also provides a distinct nucleophilic aromatic substitution (SNAr) landscape: the 3,5,6-fluorination pattern directs nucleophilic attack to specific positions that differ from mono- or non-fluorinated pyridylacetates [2]. Furthermore, the pre-formed lithium salt bypasses the need for separate lithiation steps required with esters or free acids in decarboxylative cross-coupling protocols [2].

Quantitative Differentiation Evidence: Lithium 2,2-Difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate vs. Closest Analogs


Acid Strength: pKa Advantage Over Non-Fluorinated Pyridyl Difluoroacetate

The parent acid of the target compound exhibits a predicted acid dissociation constant (pKa) of 0.41 ± 0.10, reflecting the combined electron-withdrawing effect of five fluorine substituents across the pyridine ring and the α-carbon . The closest commercially characterized comparator with available pKa data is 2,2-difluoro-2-(pyridin-2-yl)acetic acid, which lacks ring fluorination and has a JChem-computed pKa of 1.74 [1]. The difference of ~1.33 pKa units corresponds to a ~21-fold increase in acidity. This enables deprotonation and salt formation under milder conditions and predicts stronger lithium-carboxylate ionic interactions in low-polarity solvents.

Physical organic chemistry Acid-base equilibria Fluorine chemistry

Substitution Pattern: 3,5,6-Trifluoro SNAr Reactivity vs. Non-Fluorinated or Mono-Fluorinated Pyridine Analogs

The 3,5,6-trifluoropyridine substitution pattern in the target compound directs nucleophilic aromatic substitution (SNAr) to specific ring positions, offering a distinct reactivity profile compared to (3,5,6-trifluoropyridin-2-yl)acetic acid (which lacks the α-difluoro group) or non-fluorinated 2-pyridylacetic acid. Sigma-Aldrich catalogs (3,5,6-trifluoropyridin-2-yl)acetic acid (SKU CDS021881) as a screening compound for early discovery but explicitly notes that no analytical data is collected and the product is sold as-is . The gem-difluoro substitution at the α-carbon in the target compound creates a quaternary carbon center that prevents enolate formation and racemization, a limitation of non-fluorinated 2-pyridylacetates . The combination of five fluorine atoms across both the ring and the acetate moiety provides 8 hydrogen-bond acceptors (computed) vs. 3 for the non-fluorinated pyridylacetic acid, offering substantially different molecular recognition surfaces .

Nucleophilic aromatic substitution Heterocyclic chemistry Building block diversification

Pre-Formed Lithium Salt: Direct Compatibility with Decarboxylative Fluorination Protocols vs. Sodium or Ester Analogs

The lithium salt form of the target compound is directly compatible with the catalyst-free decarboxylative fluorination protocol reported by Kawanishi et al. [1]. In this method, lithium 2-pyridylacetates undergo electrophilic fluorination and spontaneous decarboxylation to yield 2-(fluoroalkyl)pyridines. The report demonstrates that the one-pot transformation of substituted methyl 2-pyridylacetate proceeds via the intermediate lithium 2-pyridylacetate [1]. The target compound's pre-formed lithium salt eliminates the saponification and cation-exchange step required when procuring the methyl ester (CAS 2731008-28-7) or free acid forms. The Kawanishi protocol was specifically applied to syntheses of 2-(difluoroalkyl)pyridines, directly relevant to the gem-difluoro motif present in the target compound [1]. The ethyl ester analog of the target compound (CAS 2731008-28-7) is available commercially but requires separate hydrolysis and lithium salt formation before use in this class of reactions [2].

Decarboxylative fluorination Synthetic methodology Fluorinated building blocks

Physical Property Differentiation: Predicted Density and Boiling Point vs. Non-Fluorinated 2-Pyridylacetic Acid

The target compound's free acid form has a predicted density of 1.688 ± 0.06 g/cm³ at 20 °C and a predicted boiling point of 246.4 ± 35.0 °C . These values are substantially higher than the non-fluorinated 2-pyridylacetic acid (2-pyridylacetic acid hydrochloride: MW 173.60, predicted density ~1.3 g/cm³, boiling point ~280 °C for the free base), reflecting the mass and polarizability contributions of five fluorine atoms. The higher density has practical implications for liquid-liquid extraction behavior, phase separation, and gravimetric handling in automated synthesis platforms. The elevated density (approximately 1.3× that of non-fluorinated analogs) enables more predictable phase behavior in fluorinated solvent systems .

Physicochemical property profiling Purification strategy Formulation development

Recommended Application Scenarios for Lithium 2,2-Difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate Based on Differentiated Evidence


Direct-Decarboxylative Fluorination Workflow for 2-(Fluoroalkyl)pyridine Synthesis

The pre-formed lithium salt enables immediate use in catalyst-free decarboxylative fluorination protocols as established by Kawanishi et al. (Chem. Eur. J. 2019) . The target compound's α,α-difluoro motif is directly compatible with the demonstrated 2-(difluoroalkyl)pyridine synthesis scope, and the electron-deficient 3,5,6-trifluoropyridine ring accelerates decarboxylation relative to less fluorinated analogs. Procurement of the lithium salt eliminates the saponification step required when using the ethyl ester (CAS 2731008-28-7) and avoids the additional lithiation step needed for the free acid, reducing the synthetic sequence by 1–2 steps [1].

Multi-Functionalized Pyridine Building Block for Agrochemical and Pharmaceutical Lead Optimization

The pentasubstituted fluorination pattern (C7H2F5NO2) provides five electron-withdrawing fluorine substituents, lowering the parent acid pKa to 0.41 and creating a highly electrophilic pyridine ring suitable for sequential SNAr functionalization . The quaternary α-carbon prevents racemization and undesired enolate chemistry, a limitation of non-fluorinated 2-pyridylacetates . The ethyl ester derivative (CAS 2731008-28-7) is already recognized for its utility in agrochemical and pharmaceutical synthesis where fluorination improves target binding affinity and metabolic resistance [2]. The lithium salt form is particularly suited to early-stage discovery programs using decarboxylative late-stage functionalization strategies.

Non-Aqueous Electrolyte Component Research Requiring High-Fluorine-Content Lithium Salts

The combination of five fluorine atoms and a lithium cation yields a compound with predicted density of 1.688 g/cm³ (free acid basis) and strong ionic character (predicted pKa 0.41 for the parent acid) . Fluorinated pyridine derivatives are established electrolyte additives for lithium metal batteries, where the fluorine content contributes to stable solid-electrolyte interphase (SEI) formation [3]. The 3,5,6-trifluoropyridine moiety is structurally distinct from commonly used fluorinated electrolyte additives such as fluoroethylene carbonate or pentafluoropyridine, offering a differentiated decomposition pathway that may yield LiF-rich SEI layers. The pre-formed lithium salt avoids introduction of non-lithium counterions into electrolyte formulations.

Quality Control and Analytical Standard for Fluorinated Heterocycle Libraries

The target compound's distinct physicochemical signature—predicted density ~1.69 g/cm³, boiling point ~246 °C, pKa 0.41, and molecular weight 233.0 g/mol for the lithium salt—provides multiple orthogonal parameters for identity confirmation and purity assessment . In compound management workflows, these values enable differentiation from structurally similar 2-pyridylacetate derivatives that may co-elute under standard chromatographic conditions. The lack of analytical characterization for the commercial (3,5,6-trifluoropyridin-2-yl)acetic acid comparator (Sigma-Aldrich CDS021881, sold as-is without analytical data) further underscores the value of a well-characterized building block with documented predicted properties for quality-critical applications.

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